L-Prolyl-L-leucyl-L-prolinamide
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Overview
Description
L-Prolyl-L-leucyl-L-prolinamide is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). This compound is known for its greater potency compared to the natural hormone and is used in various medical applications, particularly in the treatment of hormone-dependent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucyl-L-prolinamide involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-leucyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, altering the compound’s structure and function.
Substitution: Substitution reactions can modify specific amino acid residues, potentially enhancing or diminishing its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, which can be used to study structure-activity relationships or develop new therapeutic agents .
Scientific Research Applications
L-Prolyl-L-leucyl-L-prolinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone release and its effects on cellular processes.
Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
L-Prolyl-L-leucyl-L-prolinamide acts as a GnRH agonist, binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in gonadal steroid levels. continuous administration results in the downregulation of GnRH receptors, ultimately suppressing the release of LH and FSH and reducing gonadal steroid production .
Comparison with Similar Compounds
Similar Compounds
Leuprolide acetate: Another GnRH agonist with similar applications in hormone-dependent conditions.
Histrelin: A potent GnRH agonist used in the treatment of central precocious puberty and prostate cancer.
Goserelin: A synthetic decapeptide analog of GnRH used in the treatment of hormone-sensitive cancers.
Uniqueness
L-Prolyl-L-leucyl-L-prolinamide is unique due to its specific amino acid sequence and structural modifications, which confer greater potency and stability compared to other GnRH analogs. Its ability to undergo various chemical modifications also makes it a valuable tool in peptide research and drug development .
Properties
CAS No. |
65126-64-9 |
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Molecular Formula |
C16H28N4O3 |
Molecular Weight |
324.42 g/mol |
IUPAC Name |
(2S)-1-[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H28N4O3/c1-10(2)9-12(19-15(22)11-5-3-7-18-11)16(23)20-8-4-6-13(20)14(17)21/h10-13,18H,3-9H2,1-2H3,(H2,17,21)(H,19,22)/t11-,12-,13-/m0/s1 |
InChI Key |
JTWUDUZIJUUMNR-AVGNSLFASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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